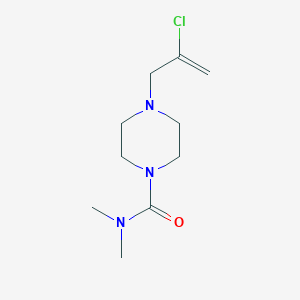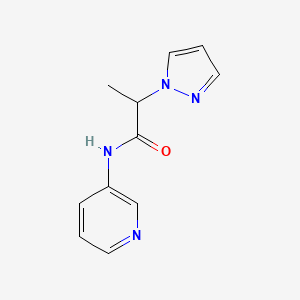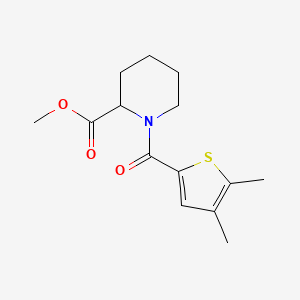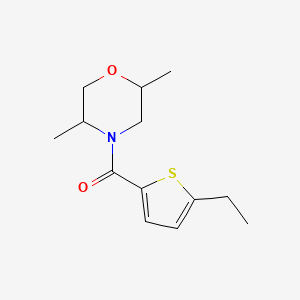
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential in various applications. This compound is also known as CEP-1347 and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a protein kinase that is involved in cell death pathways, and its inhibition can prevent the death of neurons. CEP-1347 has been shown to inhibit JNK activity and prevent the death of dopaminergic neurons.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and can induce apoptosis, or programmed cell death, in these cells. CEP-1347 has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its specificity for the JNK pathway. This compound can selectively inhibit JNK activity without affecting other protein kinases, which can be useful in studying the role of JNK in various cellular processes. However, one limitation of using CEP-1347 in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential use of CEP-1347 in other neurodegenerative diseases such as Alzheimer's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of Parkinson's disease is an area of interest for future research.
Métodos De Síntesis
The synthesis of 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2-chloropropene with N,N-dimethylpiperazine in the presence of a catalyst such as palladium on carbon. The resulting compound is then reacted with chloroformamide to produce the final product.
Aplicaciones Científicas De Investigación
The potential use of 4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide in scientific research has been studied extensively. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease. CEP-1347 has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.
Propiedades
IUPAC Name |
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O/c1-9(11)8-13-4-6-14(7-5-13)10(15)12(2)3/h1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFABWCOYBYJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroprop-2-enyl)-N,N-dimethylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)






![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)